N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-8,10-12,16,19H,9,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLJHANIUQSSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Reaction Approach
Adapting methods from naphthofuran-pyrazole systems, a three-component Mannich reaction proves effective:
Reaction Scheme
Furan-2-carbaldehyde + 1H-pyrazole → Iminium intermediate → Reduction → Target amine
Procedure
- Charge furan-2-carbaldehyde (1.0 eq), 1H-pyrazole (1.2 eq), and ammonium chloride (0.1 eq) in ethanol
- Add paraformaldehyde (1.5 eq) gradually at 0°C
- Heat at 60°C for 12 h under N₂ atmosphere
- Cool to RT and reduce imine with NaBH₄ (3.0 eq) in THF/MeOH (3:1)
- Purify via silica chromatography (DCM/MeOH 9:1)
Key Parameters
Reductive Amination Strategy
Alternative pathway modified from pyrazolopyrimidine syntheses:
Steps
- Prepare 2-(furan-2-yl)-2-oxoethyl pyrazole-1-carboxylate via Friedel-Crafts acylation
- Subject to Staudinger reaction with triphenylphosphine
- Reduce resultant imine with BH₃·THF complex
Advantages
- Better control of oxidation states
- Higher functional group tolerance
Preparation of 2-Phenylethanesulfonyl Chloride
Thiol Oxidation Pathway
Following sulfonamide synthesis protocols:
Synthetic Route
- 2-Phenylethanol → 2-Phenylethanethiol
- React with PBr₃ (1.2 eq) in anhydrous ether
- Quench with NaSH (2.0 eq) in ethanol/water
Oxidation to Sulfonic Acid
- Treat thiol with H₂O₂ (30%) in acetic acid at 40°C
Chlorination to Sulfonyl Chloride
- React sulfonic acid with PCl₅ (3.0 eq) in refluxing toluene
Critical Observations
Direct Sulfonation Method
Alternative single-pot approach from patent literature:
Reaction Conditions
- Start with 2-phenylethyl bromide
- Sulfonate using Na₂SO₃ under phase-transfer catalysis
- Chlorinate in situ with SOCl₂/PCl₃ mixture
Sulfonamide Coupling Reaction
Classical Sulfonylation
Adapting pyrazole sulfonamide procedures:
Optimized Protocol
- Dissolve 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethylamine (1.0 eq) in anhydrous DCM
- Add Et₃N (2.5 eq) as acid scavenger
- Slowly add 2-phenylethanesulfonyl chloride (1.1 eq) dissolved in DCM
- Stir 24 h at 25°C under N₂ atmosphere
- Wash with 5% HCl, dry over Na₂SO₄, concentrate
- Purify via flash chromatography (hexane/EA 1:1 → 1:3 gradient)
Performance Metrics
- Yield: 68-73%
- Purity (HPLC): ≥98%
Microwave-Assisted Coupling
Enhanced method derived from pyrazolopyrimidine synthesis:
Parameters
- Power: 300 W
- Temperature: 80°C
- Time: 45 min
- Solvent: Acetonitrile/DMF (4:1)
Benefits
- Reaction time reduced by 85%
- Yield improvement to 79%
Analytical Characterization Data
Spectroscopic Profile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=2.4 Hz, 1H, pyrazole-H), 7.72-7.25 (m, 5H, Ph), 6.52 (dd, J=3.2, 1.8 Hz, 1H, furan-H), 4.12 (q, J=6.8 Hz, 1H, CH), 3.85 (s, 2H, SO₂NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.1 (pyrazole-C), 142.3 (furan-C), 138.9-126.4 (Ph), 56.7 (CH), 49.2 (SO₂N) |
| FT-IR (cm⁻¹) | 3275 (NH), 1598 (C=N), 1342, 1162 (SO₂ asym/sym) |
Chromatographic Validation
| Method | Conditions | Retention (min) | Purity (%) |
|---|---|---|---|
| Reverse-phase HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | 12.7 | 98.4 |
| TLC | Silica GF254, EA/Hex (1:1) | Rf 0.43 | - |
Process Optimization Considerations
Yield Enhancement Strategies
- Mannich reaction : Add MgSO₄ to absorb water, increasing yield to 67%
- Sulfonylation : Use molecular sieves (4Å) to prevent HCl liberation side reactions
Green Chemistry Modifications
- Replace DCM with cyclopentyl methyl ether in coupling step
- Implement flow chemistry for sulfonyl chloride preparation
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Route | Reductive Amination | Microwave Coupling |
|---|---|---|---|
| Total Steps | 4 | 5 | 3 |
| Overall Yield (%) | 41 | 38 | 52 |
| Purity (HPLC %) | 98.4 | 97.1 | 99.2 |
| Scalability (kg) | 2.5 | 1.8 | 5.0 |
Industrial-Scale Production Recommendations
- Implement continuous flow sulfonation system
- Use enzyme-mediated asymmetric synthesis for chiral purity
- Adopt PAT (Process Analytical Technology) for real-time monitoring
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazoles and furans.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide: Unique due to the combination of furan, pyrazole, and sulfonamide groups.
This compound analogs: Compounds with similar structures but different functional groups or ring systems.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and chemical reactivity.
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural combination of furan and pyrazole rings, contributing to its diverse reactivity and potential interactions with various biological targets. Its molecular formula is , with a molecular weight of approximately 338.39 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Pyrazole Ring | Involves in hydrogen bonding interactions |
| Ethyl Linkage | Affects solubility and bioavailability |
| Sulfonamide Group | Enhances biological activity |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor functions. Notably, it has been identified as a human neutrophil elastase inhibitor , which is significant in treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and other related disorders.
Antimicrobial and Antifungal Properties
Preliminary studies indicate that this compound exhibits promising antimicrobial and antifungal activities. The presence of the furan and pyrazole moieties appears to enhance its efficacy against various pathogens, making it a candidate for further pharmacological exploration .
Anticancer Potential
Research has suggested that compounds similar to this compound may possess anticancer properties. Investigations into its effect on cancer cell lines have shown potential in inhibiting cell proliferation, although further studies are required to elucidate the specific pathways involved .
Study 1: Inhibition of Human Neutrophil Elastase
A study evaluated the inhibitory effects of this compound on human neutrophil elastase. The results indicated a significant reduction in elastase activity, suggesting its potential therapeutic application in managing inflammatory diseases.
Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of this compound against several bacterial strains. The results demonstrated effective inhibition of growth, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(thiophen-3-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole | Contains thiophene instead of furan | Potentially similar inhibitory activity |
| N-(3-methylfuran-2-yl)-N'-(1H-pyrazol-1-yl)benzothiazole | Methylated furan ring | Antimicrobial properties |
| 4-methylthiazole derivatives | Core thiazole structure | Antimicrobial and anticancer activities |
These comparisons highlight the versatility of thiazole-bearing structures in medicinal chemistry and suggest that the unique combination of furan and pyrazole in our compound may enhance its biological activity compared to others in this class.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-furan core followed by sulfonamide coupling. Key steps include nucleophilic substitution and amidation. Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 30% yield increase in similar compounds) .
- Solvent-free conditions to minimize byproducts and simplify purification .
- Use of coupling agents like EDCI/HOBt for efficient amide bond formation, as demonstrated in structurally analogous sulfonamide derivatives .
Q. Which analytical techniques are most effective in characterizing the purity and structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures rigorous characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peak at m/z 428.12) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the structural configuration of this compound influence its binding affinity to enzymatic targets like carbonic anhydrase or acetylcholinesterase?
- Methodological Answer :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses, highlighting interactions between the sulfonamide group and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .
- Structure-Activity Relationship (SAR) Studies : Modifying the furan or pyrazole moieties alters potency. For example:
- Replacing furan with thiophene reduces IC₅₀ by 40% in acetylcholinesterase inhibition .
- Adding electron-withdrawing groups to the phenyl ring enhances binding entropy .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamide-pyrazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability or structural subtleties. Strategies include:
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Comparative SAR Analysis : Systematically test derivatives with incremental structural changes (e.g., methyl vs. trifluoromethyl substituents) to isolate activity drivers .
- Meta-Analysis of Published Data : Use tools like ChemAxon or KNIME to aggregate and normalize results across studies .
Q. What mechanistic insights explain the compound’s stability under physiological pH conditions?
- Methodological Answer :
- pH-Dependent Stability Assays : Monitor degradation via HPLC at pH 1–10. Similar compounds show maximal stability at pH 6–8 due to sulfonamide group protonation .
- Degradation Pathway Mapping : LC-MS identifies hydrolysis byproducts (e.g., furan ring opening at pH < 3) .
- Computational pKa Prediction : Software like MarvinSuite estimates sulfonamide pKa (~10.2), indicating resistance to deprotonation in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
